molecular formula C21H19N9O B2565575 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1257545-96-2

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2565575
M. Wt: 413.445
InChI Key: ONALLSKCNZLLBH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the molecular formula C21H19N9O and a molecular weight of 413.4451. It contains several functional groups including a tetrazole, a phenyl ring, a pyridazin ring, and a piperazine ring1.



Synthesis Analysis

The specific synthesis process for this compound is not readily available in the literature. However, similar compounds have been synthesized through various methods. For instance, imidazole compounds have been synthesized from sodium azide and triethyl orthoformate2. Triazine-based compounds have been synthesized from cyanuric chloride and 4-tetrazoylacetophenone by Friedel–Crafts reaction3.



Molecular Structure Analysis

The specific molecular structure of this compound is not readily available in the literature. However, it is known that it contains a tetrazole ring, a phenyl ring, a pyridazin ring, and a piperazine ring1.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not readily available in the literature. However, similar compounds have been involved in various chemical reactions. For instance, imidazole compounds have shown a broad range of chemical and biological properties2.



Physical And Chemical Properties Analysis

The specific physical and chemical properties of this compound are not readily available in the literature. However, it is known that it is a complex organic molecule with the molecular formula C21H19N9O and a molecular weight of 413.4451.


Scientific Research Applications

Cytochrome P450 Inhibitors

Chemical inhibitors of cytochrome P450 isoforms are crucial in understanding drug metabolism and predicting drug-drug interactions. Compounds with intricate structures, including those similar to the one mentioned, are reviewed for their potency and selectivity as inhibitors of major human hepatic CYP isoforms, playing a critical role in pharmacogenomics and personalized medicine (Khojasteh et al., 2011).

Heterocyclic Chemistry

Heterocyclic compounds, especially those featuring pyridine and pyridazine rings, are extensively studied for their diverse chemical properties and applications. Research on 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes underscores the variability in chemistry and potential applications in spectroscopy, magnetic properties, and biological activity, highlighting the foundational role of such structures in developing new materials and pharmaceuticals (Boča et al., 2011).

Kinase Inhibitors

Imidazole scaffolds, as part of kinase inhibitors, have shown significant activity against p38 mitogen-activated protein (MAP) kinase, which is implicated in inflammatory responses. The design and synthesis of these inhibitors are based on a detailed understanding of crystal structures and ligand interactions, contributing to the development of selective therapies for inflammatory diseases (Scior et al., 2011).

DNA Interaction Studies

Compounds that bind to the minor groove of DNA, such as Hoechst 33258 and its analogues, are studied for their specificity to AT-rich sequences and applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors. This research aids in the understanding of DNA-drug interactions and the development of diagnostic tools and therapeutics (Issar & Kakkar, 2013).

High Energy Density Materials

High-nitrogen azine compounds are explored for their application in energetic materials, demonstrating the potential of such structures in improving the burning rate of propellants, reducing sensitivity in mixed explosives, and enhancing gas generation. This research is pivotal for advancements in materials science and engineering (Yongjin & Ba, 2019).

Antitubercular Agents

Developments in the chemistry of pyridazinone and related compounds have shown promise in the treatment of tuberculosis, with several molecules demonstrating significant anti-TB activity. This area of research is crucial for addressing the global health challenge posed by tuberculosis (Asif, 2014).

Safety And Hazards

The specific safety and hazards associated with this compound are not readily available in the literature.


Future Directions

The future directions for this compound are not readily available in the literature. However, similar compounds have shown potential for development into new drugs due to their broad range of chemical and biological properties2.


Please note that this analysis is based on the limited information available in the literature and may not be fully comprehensive or accurate. Further research and analysis would be needed for a more complete understanding of this compound.


properties

IUPAC Name

[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N9O/c31-21(16-4-3-5-17(14-16)30-15-23-26-27-30)29-12-10-28(11-13-29)20-8-7-19(24-25-20)18-6-1-2-9-22-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONALLSKCNZLLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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